

Methods for removing sodium contamination from barium chlorate

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Compound of Interest

Compound Name: Barium chlorate

Cat. No.: B081389

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Technical Support Center: Barium Chlorate Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **barium chlorate**, specifically addressing the removal of sodium contamination.

Frequently Asked Questions (FAQs)

Q1: Why is sodium contamination a concern in **barium chlorate**?

A1: Sodium contamination is a significant issue, particularly in applications like pyrotechnics, where the intense yellow flame of sodium can overpower the desired green color produced by barium.^[1] For other chemical syntheses, sodium ions may act as an unwanted impurity that can interfere with reaction kinetics or crystal structure.

Q2: What is the most common method for removing sodium from **barium chlorate**?

A2: The most common and effective method is fractional crystallization, also known as recrystallization.^[2] This technique leverages the solubility differences between **barium chlorate** and sodium chlorate in water. **Barium chlorate** is significantly less soluble in cold water than sodium chlorate, allowing for its selective precipitation.^[1]

Q3: How many times do I need to recrystallize my **barium chlorate** to achieve high purity?

A3: The number of recrystallization cycles required depends on the initial concentration of sodium contamination and the desired final purity. Generally, multiple recrystallizations are necessary to remove all traces of sodium.[3] It is recommended to analyze the sodium content after each cycle to determine if further purification is needed.

Q4: Are there alternative methods to synthesize sodium-free **barium chlorate**?

A4: Yes, sodium-free **barium chlorate** can be produced directly through the electrolysis of a barium chloride solution.[1] Another method involves the reaction of barium carbonate with a boiling solution of ammonium chlorate.[1]

Troubleshooting Guide

Issue	Possible Cause	Solution
Yellow flame persists after recrystallization.	Incomplete removal of sodium ions.	Repeat the recrystallization process. Ensure the crystals are thoroughly washed with ice-cold deionized water to remove any remaining mother liquor containing dissolved sodium chlorate.
Low yield of barium chlorate crystals.	The cooling process was too rapid, or the initial solution was not sufficiently saturated.	Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals. Ensure the solution is fully saturated at the higher temperature before cooling.
Crystals are very fine and difficult to filter.	The solution was agitated or cooled too quickly.	Avoid disturbing the solution as it cools. A slower cooling rate will result in larger crystals that are easier to handle.
The purity of the barium chlorate does not improve with subsequent recrystallizations.	The washing step may be inadequate, or the sodium is incorporated into the crystal lattice.	Ensure a thorough washing of the filtered crystals with a minimal amount of ice-cold deionized water. If purity does not improve, consider an alternative synthesis method for sodium-free barium chlorate.

Data Presentation

Table 1: Solubility of **Barium Chlorate** and Sodium Chlorate in Water at Various Temperatures

Temperature (°C)	Barium Chlorate (g/100 g H ₂ O)	Sodium Chlorate (g/100 g H ₂ O)
0	20.34[4]	79[3]
10	26.95[4]	89[3]
20	33.8[4]	1000 (g/L)[5]
25	37.99[4]	105.7 (g/100 mL)[3]
30	41.7[4]	-
40	-	125 (g/100 mL)[3]
60	66.8[4]	-
100	104.9[4]	220.4 (g/100 mL)[3]

Experimental Protocols

Protocol 1: Recrystallization of Barium Chlorate for Sodium Removal

This protocol details the process of fractional crystallization to purify **barium chlorate** from sodium contamination.

Materials:

- Contaminated **barium chlorate**
- Deionized water
- Beakers
- Heating plate with magnetic stirrer
- Buchner funnel and filter paper
- Vacuum flask

- Ice bath

Procedure:

- **Dissolution:** In a beaker, add the contaminated **barium chlorate** to a minimal amount of deionized water. Heat the mixture on a hot plate while stirring continuously until the solid is completely dissolved. Aim for a saturated solution at an elevated temperature (e.g., 80-90°C).
- **Hot Filtration (Optional):** If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Cooling and Crystallization:** Remove the beaker from the heat and allow it to cool slowly to room temperature. To maximize the yield of **barium chlorate** crystals, subsequently place the beaker in an ice bath to further decrease the temperature. **Barium chlorate** will crystallize out of the solution, while the more soluble sodium chlorate will remain in the mother liquor.
- **Vacuum Filtration:** Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.
- **Crystal Washing:** Pour the cold slurry of crystals into the Buchner funnel and apply a vacuum. Wash the crystals with a small amount of ice-cold deionized water to rinse off the remaining mother liquor. It is crucial to use a minimal amount of cold water to avoid dissolving a significant portion of the **barium chlorate** product.
- **Drying:** Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
- **Purity Analysis:** Analyze the dried crystals for sodium content using an appropriate analytical method (see Protocol 2 or 3).
- **Repeat if Necessary:** If the sodium contamination is still above the desired level, repeat the recrystallization process.

Protocol 2: Determination of Sodium by Flame Emission Photometry

This protocol provides a method for quantifying the sodium content in the purified **barium chlorate**.

Materials:

- Purified **barium chlorate** sample
- Deionized water
- Sodium chloride (for standard solutions)
- Volumetric flasks
- Pipettes
- Flame photometer

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of 1000 ppm sodium by accurately weighing and dissolving a known amount of sodium chloride in deionized water in a volumetric flask.
 - From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 10 ppm sodium in volumetric flasks.
- Preparation of Sample Solution:
 - Accurately weigh a known amount of the purified **barium chlorate** sample and dissolve it in deionized water in a volumetric flask. The final concentration should be within the range of the standard solutions.
- Instrument Calibration:

- Turn on the flame photometer and allow it to stabilize.
- Aspirate the deionized water blank and set the reading to zero.
- Aspirate the highest concentration standard and adjust the instrument to the appropriate reading.
- Aspirate each of the standard solutions and record the emission intensity for each.
- Sample Measurement:
 - Aspirate the prepared sample solution and record its emission intensity.
- Data Analysis:
 - Create a calibration curve by plotting the emission intensity of the standard solutions against their known sodium concentrations.
 - Determine the concentration of sodium in the sample solution by interpolating its emission intensity on the calibration curve.
 - Calculate the percentage of sodium contamination in the original **barium chlorate** sample.

Protocol 3: Determination of Sodium by Ion Chromatography

This protocol describes the use of ion chromatography to determine the concentration of sodium ions.

Materials:

- Purified **barium chlorate** sample
- Deionized water (as eluent and for sample preparation)
- Sodium standard solution (1000 mg/L)
- Ion chromatograph with a cation exchange column and a conductivity detector

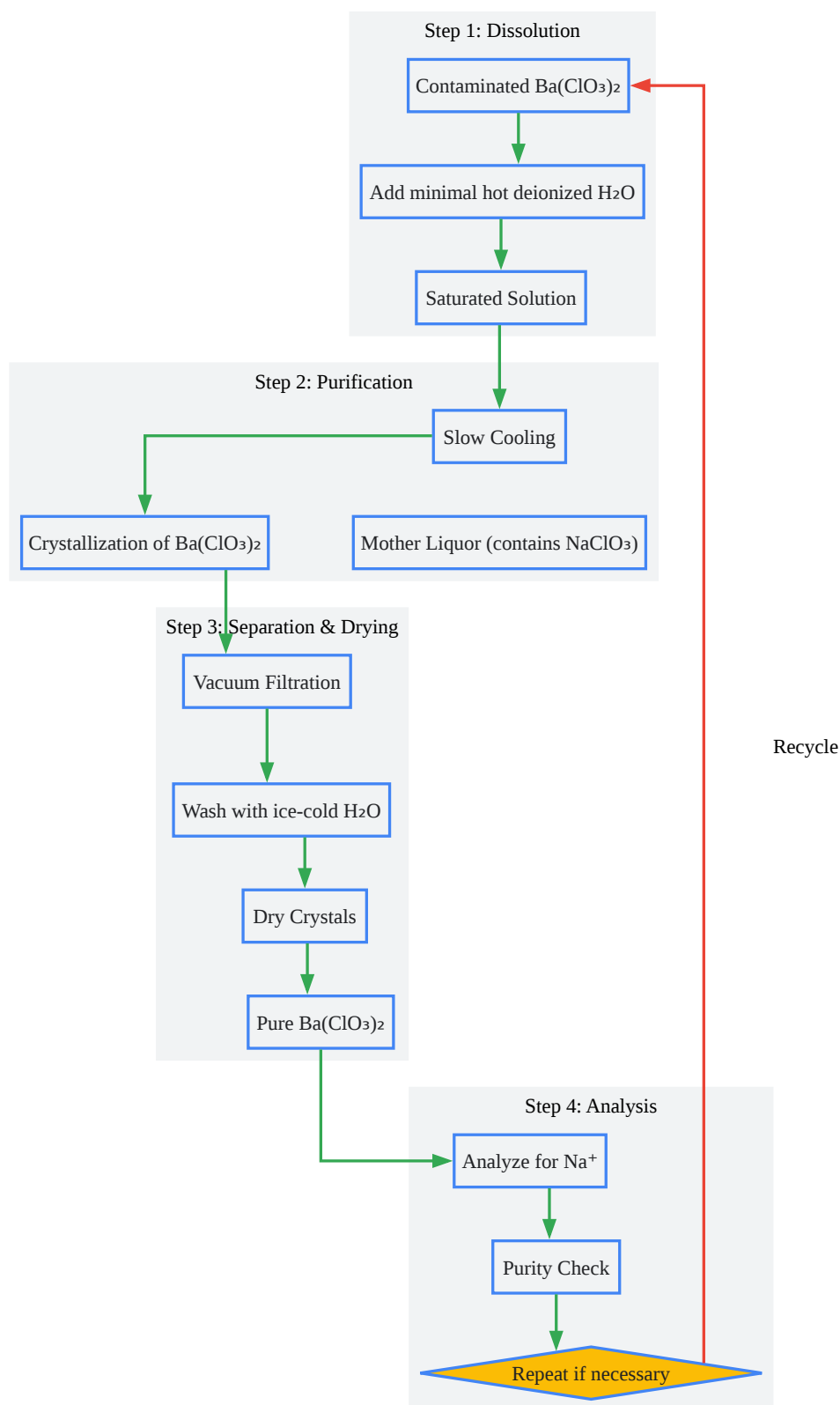
- Volumetric flasks and pipettes
- 0.45 μm syringe filters

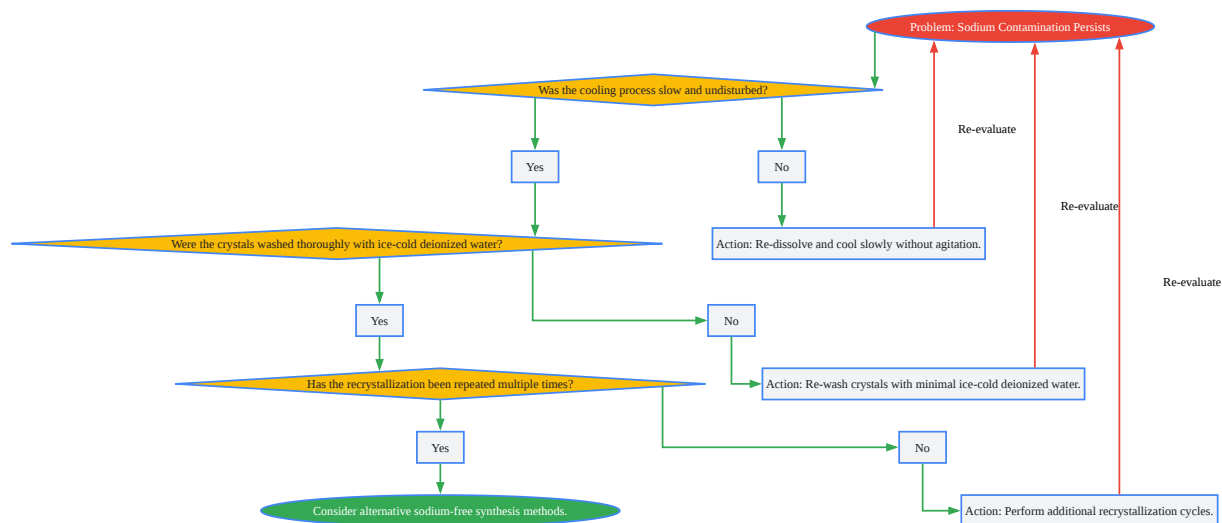
Procedure:

- Preparation of Eluent and Standards:
 - Prepare the mobile phase (eluent) as specified by the instrument manufacturer, typically a dilute acid solution (e.g., methanesulfonic acid).
 - Prepare a series of sodium standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of the sample.
- Preparation of Sample Solution:
 - Accurately weigh a known amount of the purified **barium chlorate** sample and dissolve it in a volumetric flask with deionized water.
 - Filter the sample solution through a 0.45 μm syringe filter before injection to protect the column.
- Chromatographic Analysis:
 - Set up the ion chromatograph with the appropriate column and conditions (flow rate, temperature, etc.).
 - Inject the standard solutions to generate a calibration curve.
 - Inject the prepared sample solution.
- Data Analysis:
 - Identify and integrate the peak corresponding to the sodium ion in the chromatograms.
 - Create a calibration curve by plotting the peak area of the standards against their concentrations.

- Determine the sodium concentration in the sample solution from the calibration curve.
- Calculate the percentage of sodium contamination in the original **barium chlorate** sample.

Visualizations





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References

- 1. Barium chlorate - Wikipedia [en.wikipedia.org]
- 2. Barium chlorate | Ba(ClO₃)₂ | CID 26059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium chlorate - Wikipedia [en.wikipedia.org]
- 4. barium chlorate [chemister.ru]
- 5. Sodium Chlorate | NaClO₃ | CID 516902 - PubChem [pubchem.ncbi.nlm.nih.gov]
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